molecular formula C12H13N3O2 B12635535 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B12635535
M. Wt: 231.25 g/mol
InChI Key: TYBRLCDOWLXACF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a pyrrolidine substituent at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the pyrrolidine and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-pyrrolidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c16-12(17)10-9-3-1-2-6-15(9)11(14-10)8-4-5-13-7-8/h1-3,6,8,13H,4-5,7H2,(H,16,17)

InChI Key

TYBRLCDOWLXACF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC(=C3N2C=CC=C3)C(=O)O

Origin of Product

United States

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